molecular formula C5H8O3 B7816140 Methyl-3-methoxyacrylate

Methyl-3-methoxyacrylate

Cat. No.: B7816140
M. Wt: 116.11 g/mol
InChI Key: AUTCCPQKLPMHDN-UHFFFAOYSA-N
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Description

Methyl-3-methoxyacrylate is an organic compound with the molecular formula C5H8O3. It is a derivative of acrylic acid and features a methoxy group attached to the acrylate moiety. This compound is known for its applications in various fields, including organic synthesis and polymer chemistry. It is a colorless liquid with a characteristic odor and is used as an intermediate in the synthesis of various chemical products .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-3-methoxyacrylate can be synthesized through several methods. One common method involves the reaction of methyl vinyl ether with trichloroacetyl chloride, followed by an addition-elimination reaction, haloform reaction, and elimination reaction . Another method involves the reaction of methyl 3-methoxy-3-R-oxypropionate with methanol in the presence of a catalyst such as potassium hydrogen sulfate, sodium bisulfate, or p-toluenesulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot process where the raw materials are reacted under controlled conditions to yield the desired product. This method is favored for its simplicity and efficiency, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl-3-methoxyacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl-3-methoxyacrylate involves its ability to participate in various chemical reactions due to the presence of the methoxy and acrylate groups. These functional groups allow it to undergo nucleophilic substitution, oxidation, and cycloaddition reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Uniqueness: Methyl-3-methoxyacrylate is unique due to the presence of both the methoxy and acrylate groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the production of a wide range of chemical products .

Properties

IUPAC Name

methyl 3-methoxyprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-7-4-3-5(6)8-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUTCCPQKLPMHDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401020601
Record name Methyl 3-methoxyacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34846-90-7, 5788-17-0
Record name Methyl 3-methoxyacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401020601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl-3-methoxyacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.217
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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